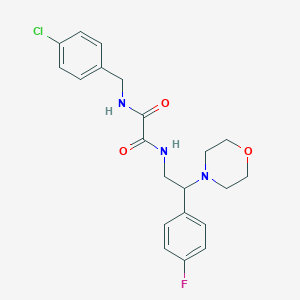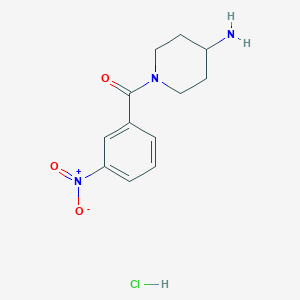
(4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride (4-APNMH) is an organic compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as nitroaromatic compounds and is composed of a piperidine group attached to a nitroaromatic moiety. 4-APNMH has been used in a variety of laboratory experiments and scientific research applications due to its unique properties and potential for use in a wide range of applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been involved in various synthesis processes. For instance, it has been used in the synthesis of pyrrolo[1,2-b]cinnolin-10-one ring systems and related structures, indicating its potential role in complex chemical synthesis and the production of novel compounds with diverse applications (Kimbaris & Varvounis, 2000).
Analytical and Material Sciences
- The compound's derivatives have been studied for their clathrate formation with benzene, suggesting potential applications in material sciences and molecular interaction studies (Eto et al., 2011). The edge-to-face interaction between aromatic rings plays a crucial role in the formation of these complexes, a finding that could have implications in understanding molecular packing and designing new materials.
Biological Evaluations
- Some derivatives have shown promising biological activities. For example, certain pyrazoline and pyridinyl methanone derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial properties, indicating potential pharmaceutical applications (Ravula et al., 2016).
Crystallography and Molecular Structure
- The compound and its derivatives have been subject to crystal structure analysis, offering insights into their molecular structure and potential applications in understanding molecular interactions and designing new materials or drugs (Revathi et al., 2015).
Computational Studies and Docking Analysis
- Some studies have focused on the computational analysis of (4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride derivatives, including density functional theory calculations, to understand their structural properties and potential interactions with biological targets. These studies are crucial in drug design and understanding the compound's reactivity and stability (Shahana & Yardily, 2020).
Propriétés
IUPAC Name |
(4-aminopiperidin-1-yl)-(3-nitrophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c13-10-4-6-14(7-5-10)12(16)9-2-1-3-11(8-9)15(17)18;/h1-3,8,10H,4-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMIQBUNCKYFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2569490.png)
![3-[(3R,5S)-3,5-Difluoropiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2569491.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2569492.png)
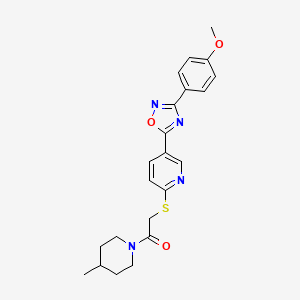
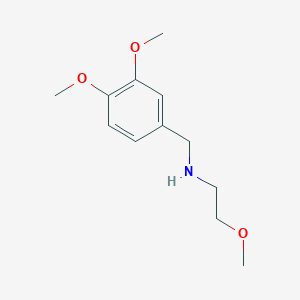
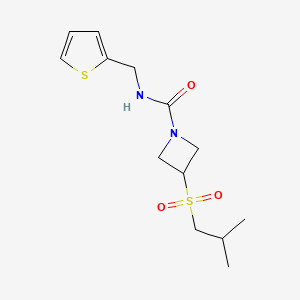
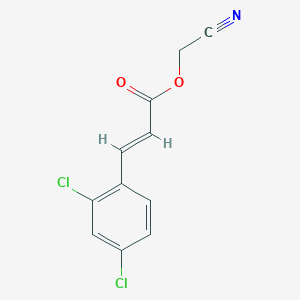
![(2-(ethylthio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2569504.png)
![4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2569505.png)
![1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea](/img/structure/B2569506.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2569507.png)
![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2569508.png)

